3-[4-[(3-Methoxyphenyl)methyl]piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-[(3-Methoxyphenyl)methyl]piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one is a complex organic compound that features a piperazine ring, a pyrrolidinone ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(3-Methoxyphenyl)methyl]piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 3-methoxybenzyl chloride with piperazine to form 4-[(3-methoxyphenyl)methyl]piperazine.
Acylation Reaction: The piperazine derivative is then subjected to an acylation reaction with 1-phenylpyrrolidin-2-one-1-carbonyl chloride to form the final product.
The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-[(3-Methoxyphenyl)methyl]piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in the presence of suitable electrophiles.
Major Products
Oxidation: Formation of 3-[4-[(3-Hydroxyphenyl)methyl]piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one.
Reduction: Formation of 3-[4-[(3-Methoxyphenyl)methyl]piperazine-1-carbonyl]-1-phenylpyrrolidin-2-ol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-[4-[(3-Methoxyphenyl)methyl]piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in the treatment of neurological disorders and psychiatric conditions.
Pharmacology: Studies focus on its interaction with various neurotransmitter receptors and its potential as a drug candidate.
Biochemistry: It is used as a tool compound to study the biochemical pathways involved in neurotransmission.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[4-[(3-Methoxyphenyl)methyl]piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmission pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Methoxyphenyl)methyl]piperazine
- 1-Phenylpyrrolidin-2-one
- 3-Methoxybenzyl chloride
Uniqueness
3-[4-[(3-Methoxyphenyl)methyl]piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one is unique due to its combination of structural features, which confer specific pharmacological properties. The presence of both the piperazine and pyrrolidinone rings, along with the methoxyphenyl group, allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
3-[4-[(3-methoxyphenyl)methyl]piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-29-20-9-5-6-18(16-20)17-24-12-14-25(15-13-24)22(27)21-10-11-26(23(21)28)19-7-3-2-4-8-19/h2-9,16,21H,10-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVBRICNOZFASZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3CCN(C3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.